1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione is an organic compound with a unique structure that includes a pyran ring and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione typically involves the reaction of 6-methyl-3,4-dihydro-2H-pyran with ethanethiol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The pyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
- 2-Acetyl-6-methyl-2,3-dihydropyran
- 3,4-Dihydro-6-methyl-2-acetyl-2H-pyran
- Ketone, 3,4-dihydro-6-methyl-2H-pyran-2-yl methyl
Comparison: 1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to similar compounds that lack this functional group.
Properties
CAS No. |
65818-67-9 |
---|---|
Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-pyran-2-yl)ethanethione |
InChI |
InChI=1S/C8H12OS/c1-6-4-3-5-8(9-6)7(2)10/h4,8H,3,5H2,1-2H3 |
InChI Key |
ZMPLFINONPRRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(O1)C(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.